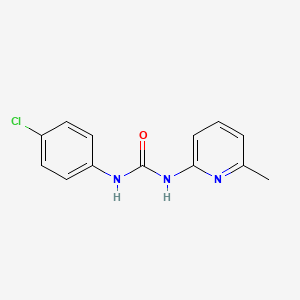

1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-9-3-2-4-12(15-9)17-13(18)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMBNQZPLZFWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea exhibits notable antiproliferative effects against various cancer cell lines. In a study evaluating derivatives of this compound, it was found to have significant inhibitory activity against the A549 lung cancer cell line and HCT-116 colorectal cancer cell line, with IC50 values comparable to established anticancer agents like sorafenib .

| Cell Line | IC50 Value (μM) | Control (Sorafenib) IC50 Value (μM) |

|---|---|---|

| A549 | 2.39 ± 0.10 | 2.12 ± 0.18 |

| HCT-116 | 3.90 ± 0.33 | 2.25 ± 0.71 |

The mechanism of action appears to involve interaction with specific molecular targets associated with cancer proliferation, suggesting its potential as a lead compound for further development in anticancer therapies .

Modulation of Cannabinoid Receptors

The compound has also been identified as an allosteric modulator of cannabinoid receptors, particularly the CB1 receptor. This interaction is crucial for various physiological processes such as pain sensation and mood regulation. The ability to modulate receptor activity without directly competing with endogenous ligands presents a promising therapeutic avenue for conditions like chronic pain and neuropsychiatric disorders.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

- Antiproliferative Studies : A series of derivatives were synthesized and tested for their growth inhibitory activity against breast cancer cell lines such as MCF-7, demonstrating significant potential for further development as anticancer agents .

- Receptor Interaction Studies : Interaction studies utilizing radiolabeled ligand binding assays have shown that this compound can influence cannabinoid receptor signaling pathways, providing insights into its mechanism of action and potential therapeutic applications in managing pain and metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects on biological activity, physicochemical properties, and applications.

1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

- Structural Difference : Methyl group at the 4-position of pyridine (vs. 6-position in the target compound).

- Implications :

- The collision cross-section and conformational stability differ due to steric and electronic effects of methyl positioning. For instance, the 6-methyl group in the target compound may enhance π-π stacking with aromatic residues in binding pockets compared to the 4-methyl analog .

- Solubility : The 6-methyl substitution could reduce polarity slightly, affecting bioavailability.

Cloflucarban (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)urea)

- Structural Difference : Trifluoromethyl and chloro substitutions on adjacent phenyl rings.

- Implications: Antimicrobial Activity: Cloflucarban exhibits potent antimicrobial properties (used in disinfectants) due to the electron-withdrawing trifluoromethyl group, which enhances membrane penetration. In contrast, the target compound’s pyridinyl group may favor kinase inhibition over microbial targets .

Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)

- Structural Difference : 2,6-Difluorobenzoyl group replaces the pyridinyl moiety.

- Implications: Pesticidal Activity: Diflubenzuron inhibits chitin synthesis in insects, a mechanism tied to the electron-deficient fluorinated benzoyl group. The target compound’s pyridinyl group may instead modulate kinases or phosphatases . Toxicity Profile: Diflubenzuron’s environmental toxicity (e.g., aquatic organism sensitivity) contrasts with the unknown ecotoxicological data for the target compound .

1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea

- Structural Difference : Fluorobenzoyl group replaces the pyridinyl ring.

- Metabolic Stability: Fluorine’s electronegativity could reduce metabolic degradation compared to the methylpyridinyl group .

1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea Derivatives

- Structural Difference : Chloro substitution at the meta position on the phenyl ring.

- Implications :

Data Tables

Table 1: Antifungal Activity of Structural Analogs

Table 2: Key Physicochemical Properties

Research Findings and Trends

- Substituent Positioning : Para-chloro on the phenyl ring maximizes antifungal activity, while meta or hydroxyl substitutions reduce potency .

- Heterocyclic Moieties : Pyridine rings (vs. benzoyl or phenyl groups) may shift activity toward kinase inhibition or bacterial targets due to hydrogen-bonding capacity .

- Halogen Effects : Fluorine or chlorine atoms enhance lipophilicity and target affinity but increase environmental persistence risks .

Biological Activity

1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a urea functional group linked to a 4-chlorophenyl moiety and a 6-methylpyridin-2-yl group. Its synthesis typically involves the reaction of 4-chloroaniline with 6-methyl-2-pyridinecarboxylic acid, which can be facilitated through various organic synthesis methods .

This compound primarily interacts with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an allosteric modulator of cannabinoid receptors, which play critical roles in pain sensation and mood regulation. This interaction suggests potential applications in managing pain and treating neuropsychiatric disorders .

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values comparable to established anticancer drugs. In a study involving A549 and HCT-116 cell lines, one derivative demonstrated an IC50 of 2.39 ± 0.10 μM for A549 cells, indicating potent activity . The mechanism appears to involve hydrogen bonding between the compound's functional groups and amino acid residues in target proteins like BRAF, suggesting its potential as a lead compound for further anticancer research .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and urease. In various studies, it has shown strong inhibitory effects, with IC50 values indicating high potency compared to standard drugs used in similar assays . This property highlights its potential for developing new therapies for conditions like Alzheimer's disease and urinary tract infections.

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. It exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against these pathogens .

Case Studies and Research Findings

A summary of key studies highlighting the biological activities of this compound is presented in the table below:

Q & A

Q. Advanced

- Chlorophenyl Position : 4-Chloro substitution enhances metabolic stability compared to 2- or 3-chloro analogs, as shown in muscarinic receptor modulators .

- Pyridine Methyl Group : 6-Methyl on pyridine increases lipophilicity, improving membrane permeability (logP ~2.5 vs. ~1.8 for unmethylated analogs) .

- Urea Linkage : Replacement with thiourea reduces potency in IMPDH inhibition by >50%, highlighting the importance of the carbonyl group .

What computational strategies predict this compound’s bioactivity?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model interactions with IMPDH (PDB: 1NF7) or α7 nAChR (PDB: 7WI), focusing on hydrogen bonds with pyridine nitrogen and urea carbonyl .

- QSAR Models : Train models using datasets of urea derivatives (e.g., PubChem AID 1851) to predict IC values for kinase inhibition .

- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) simulations aid in interpreting mass spec data for structural isomers .

How can researchers resolve contradictions in biological activity data?

Q. Advanced

- Dose-Response Curves : Validate inconsistent IC values using 8-point dilution assays with positive controls (e.g., mycophenolic acid for IMPDH) .

- Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation .

What experimental designs optimize in vitro activity studies?

Q. Advanced

- Cell Lines : Use HEK293 cells transfected with α7 nAChR for receptor modulation studies .

- Enzyme Assays : IMPDH activity can be measured via NADH depletion (absorbance at 340 nm) in Cryptosporidium parvum lysates .

- Control Compounds : Include 1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea to isolate methyl position effects .

What mechanisms underlie its potential enzyme inhibition?

Q. Advanced

- IMPDH Inhibition : Urea carbonyl forms hydrogen bonds with Asp274 and Tyr418 in the IMPDH active site, mimicking substrate interactions .

- Competitive vs. Allosteric : Steady-state kinetics (Lineweaver-Burk plots) differentiate binding modes; urea derivatives often show mixed inhibition .

How do solubility and stability affect formulation?

Q. Advanced

- Solubility : <0.2 µg/mL in aqueous buffers (similar to dichlorophenyl analogs); use DMSO stocks (<10 mM) for in vitro work .

- Stability : pH-dependent hydrolysis of urea occurs above pH 8.0; store lyophilized at -20°C under argon .

What challenges arise in scaling up synthesis?

Q. Advanced

- Purification : Column chromatography is impractical for >10 g batches; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

- Isocyanate Handling : Use flow chemistry to minimize exposure to toxic intermediates like 4-chlorophenyl isocyanate .

Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 289.71 g/mol | HRMS |

| logP (Predicted) | 2.8 | ChemAxon |

| Aqueous Solubility | <0.2 µg/mL | Shake-flask |

| Melting Point | 143–145°C (est.) | Analog data |

Table 2: Comparative Bioactivity of Analogous Ureas

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea | α7 nAChR | 0.45 | |

| 1-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)urea | IMPDH | 1.2 | |

| 1-(4-Chlorophenyl)-3-(thiazol-2-yl)urea | Tyrosine Kinase | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.